molecular formula C3H8O2 B12373966 (1,2,3-13C3)propane-1,2-diol

(1,2,3-13C3)propane-1,2-diol

Cat. No.: B12373966
M. Wt: 79.073 g/mol
InChI Key: DNIAPMSPPWPWGF-VMIGTVKRSA-N
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Description

(1,2,3-¹³C₃)Propane-1,2-diol is a stable isotope-labeled analog of propane-1,2-diol (also known as 1,2-propanediol or propylene glycol), where all three carbon atoms are replaced with carbon-13 (¹³C). This isotopic labeling enables precise tracking in metabolic studies, pharmacokinetic research, and analytical applications such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry . The ¹³C-labeled variant would require isotopic precursors (e.g., ¹³C-enriched propene) during synthesis to achieve site-specific labeling.

Properties

Molecular Formula

C3H8O2

Molecular Weight

79.073 g/mol

IUPAC Name

(1,2,3-13C3)propane-1,2-diol

InChI

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/i1+1,2+1,3+1

InChI Key

DNIAPMSPPWPWGF-VMIGTVKRSA-N

Isomeric SMILES

[13CH3][13CH]([13CH2]O)O

Canonical SMILES

CC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3-13C3)propane-1,2-diol typically involves the use of labeled precursors. One common method is the hydration of labeled propylene oxide. The reaction is carried out under acidic or basic conditions to yield the desired diol .

Industrial Production Methods: Commercial production of propane-1,2-diol involves the hydration of fossil fuel-based propylene via chemical methods. This process is adapted for the labeled compound by using carbon-13 labeled propylene .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1,2,3-13C3)propane-1,2-diol is widely used in scientific research due to its labeled carbon atoms, which make it useful in tracing metabolic pathways and studying reaction mechanisms. It is used in:

Mechanism of Action

The mechanism of action of (1,2,3-13C3)propane-1,2-diol involves its interaction with various enzymes and metabolic pathways. The labeled carbon atoms allow for the tracking of its metabolic fate in biological systems. It acts as a hydron donor in chemical reactions and participates in hydrogen bonding due to its hydroxyl groups .

Comparison with Similar Compounds

4-Methoxyphenyl Derivatives

Compounds such as (1R,2R)-1-(4-methoxyphenyl)propane-1,2-diol and its stereoisomers (, Compounds 5–6) exhibit tyrosinase inhibitory activity, with IC₅₀ values ranging from 0.113–0.783 mg/mL. These derivatives feature a methoxyphenyl group, enhancing their bioactivity compared to unsubstituted propane-1,2-diol .

Chlorinated and Alkyl-Substituted Derivatives

  • 3-(4-Chloro-3-methylphenoxy)propane-1,2-diol (C₁₀H₁₃ClO₃): This derivative has a molecular weight of 216.66 g/mol, a boiling point of 386.7°C, and a density of 1.273 g/cm³. Its chloro-methylphenoxy group contributes to applications in synthetic chemistry and material science .
  • 3-(2-Methoxy-4-propylphenoxy)propane-1,2-diol (): Characterized by NMR and mass spectrometry, this compound is used in green polymer synthesis due to its renewable phenolic backbone .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
(1,2,3-¹³C₃)Propane-1,2-diol C₃H₈O₂ (¹³C₃) 94.09 (isotopic) ~187 (predicted) Isotopic tracing, NMR/MS
Levodropropizine C₁₃H₂₀N₂O₂ 236.31 N/A Antitussive therapy
3-(4-Chloro-3-methylphenoxy)propane-1,2-diol C₁₀H₁₃ClO₃ 216.66 386.7 Chemical synthesis
3-(2-Methoxy-4-propylphenoxy)propane-1,2-diol C₁₃H₂₀O₄ 252.29 N/A Green polymer resins

Notes:

  • Isotopic labeling increases molecular weight slightly (e.g., ¹³C increases each labeled carbon by ~1 atomic mass unit).
  • Boiling points vary significantly with substituents; chlorinated derivatives exhibit higher thermal stability .

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